molecular formula C15H15ClN2O3S B11051914 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide

(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide

Cat. No. B11051914
M. Wt: 338.8 g/mol
InChI Key: YGLRWWOXFQZLGY-UHFFFAOYSA-N
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Description

    (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide is a chemical compound with the molecular formula CHClOS. It consists of a sulfonyl group, a chlorophenyl moiety, and a hydroxy-methylphenyl group.

    Structure: The compound’s structure features a double bond (denoted by “1E”) connecting the sulfonyl group to the ethanimidamide backbone.

    Purpose: This compound has applications in various fields due to its unique properties.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between a chlorophenyl sulfone and an appropriate amine under specific conditions.

      Industrial Production: While industrial-scale production methods may vary, researchers typically optimize the reaction conditions for yield and purity.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed depend on the reaction type. For instance, reduction may yield an amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

      Medicine: Explored for pharmacological effects (e.g., anti-inflammatory properties).

      Industry: Employed in the development of specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific enzymes or receptors.

      Pathways: Further research is needed to elucidate the exact pathways involved.

  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    properties

    Molecular Formula

    C15H15ClN2O3S

    Molecular Weight

    338.8 g/mol

    IUPAC Name

    N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-3-methylphenyl)ethanimidamide

    InChI

    InChI=1S/C15H15ClN2O3S/c1-10-9-13(5-8-15(10)19)17-11(2)18-22(20,21)14-6-3-12(16)4-7-14/h3-9,19H,1-2H3,(H,17,18)

    InChI Key

    YGLRWWOXFQZLGY-UHFFFAOYSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C)O

    Canonical SMILES

    CC1=C(C=CC(=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C)O

    Origin of Product

    United States

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